molecular formula C40H53N7O5S2 B1684569 Cobicistat CAS No. 1004316-88-4

Cobicistat

Numéro de catalogue B1684569
Numéro CAS: 1004316-88-4
Poids moléculaire: 776 g/mol
Clé InChI: ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cobicistat, sold under the brand name Tybost, is a medication used in the treatment of human immunodeficiency virus infection (HIV/AIDS). Its major mechanism of action is through the inhibition of human CYP3A proteins . It is a component of three four-drug, fixed-dose combination HIV treatments .


Synthesis Analysis

The synthesis of Cobicistat involves several metabolic pathways including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening .


Molecular Structure Analysis

Cobicistat has a complex molecular structure. It is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . The structure of Cobicistat is similar to that of ritonavir, another pharmacoenhancer .


Chemical Reactions Analysis

Cobicistat undergoes various chemical reactions in the body. It is metabolized predominantly by CYP3A. Cobicistat metabolites have been identified in mouse and human liver microsomes .

Applications De Recherche Scientifique

Pharmacokinetic Enhancer

Cobicistat is used as a pharmacokinetic enhancer of atazanavir and darunavir in HIV-1 infection . It selectively inhibits cytochrome P450 3A, with less drug interaction potential than ritonavir . It provides protease inhibitor exposure bioequivalent to that of low-dose ritonavir (i.e. 100 mg/day) when used to boost atazanavir or darunavir .

Virological Suppression

Cobicistat achieves virological suppression rates that are high and noninferior to ritonavir when used to boost atazanavir-based therapy in treatment-naïve adults . This makes it a valuable tool in the management of HIV-1 infection.

Tolerability

Cobicistat is generally well tolerated . It has a similar tolerability profile to ritonavir, making it a viable alternative for patients who may experience adverse effects with ritonavir.

Reduction of Drug Interactions

Due to its more selective inhibition of CYP3A and lower likelihood for enzymatic induction, cobicistat has a lower potential for off-target drug interactions than ritonavir . This can be particularly beneficial in patients who are on multiple medications.

Solubility and Co-formulation

Cobicistat is more soluble than ritonavir, making co-formulation with antiretrovirals easier . This can simplify medication regimens and potentially improve patient adherence.

Renal Profile

While cobicistat may increase serum creatinine levels and thus reduce estimated glomerular filtration rate (GFR), it does not appear to affect actual GFR . This is an important consideration in patients with renal impairment or those at risk of developing renal disease.

Mécanisme D'action

Target of Action

Cobicistat primarily targets the Cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a variety of structurally unrelated compounds, including xenobiotics and endogenous compounds .

Mode of Action

Cobicistat is a mechanism-based inhibitor of CYP3A isoforms . It works by inhibiting the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir . This inhibition allows for increased anti-viral activity at a lower dosage .

Biochemical Pathways

The primary biochemical pathway affected by Cobicistat is the CYP3A-mediated metabolism . By inhibiting this pathway, Cobicistat increases the systemic exposure of drugs metabolized by CYP3A enzymes, such as atazanavir and darunavir . This results in enhanced antiviral activity without the need for increased dosage .

Pharmacokinetics

Cobicistat is a pharmacokinetic enhancer . It increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . It does this by inhibiting the CYP3A-mediated metabolism, which increases the bioavailability of these drugs .

Result of Action

The molecular and cellular effects of Cobicistat’s action primarily involve the enhancement of antiviral activity . By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of antiretroviral drugs, thereby enhancing their antiviral activity . This allows for better treatment outcomes and a decreased side effect profile .

Action Environment

The action, efficacy, and stability of Cobicistat can be influenced by various environmental factors, including the presence of other drugs. For instance, the concomitant administration of non-ritonavir-boosted atazanavir and ritonavir-boosted darunavir can decrease Cobicistat clearance . This highlights the importance of considering potential drug-drug interactions when using Cobicistat .

Safety and Hazards

Cobicistat may increase serum creatinine levels via the inhibition of proximal renal tubular cell transporters and thus reduce estimated glomerular filtration rate, although it does not appear to affect actual glomerular filtration rate . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Cobicistat is a potential addition to the management of HIV infection as a pharmacokinetic enhancer. With potent durability through 48 weeks, a tolerability profile comparable to other first- and second-line antiretroviral therapies, and a convenient dosing schedule with low daily pill burden in fixed-dose combination tablets, cobicistat is a potential addition to the management of HIV infection as a PK enhancer .

Propriétés

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143269
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cobicistat

CAS RN

1004316-88-4
Record name Cobicistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobicistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobicistat
Reactant of Route 2
Reactant of Route 2
Cobicistat
Reactant of Route 3
Reactant of Route 3
Cobicistat
Reactant of Route 4
Reactant of Route 4
Cobicistat
Reactant of Route 5
Cobicistat
Reactant of Route 6
Reactant of Route 6
Cobicistat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.